molecular formula C19H15N5O2S B2661082 Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034416-33-4

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2661082
CAS RN: 2034416-33-4
M. Wt: 377.42
InChI Key: QYRHBOOONVAMBA-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound. Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of similar compounds involves the design and development of boron-based heterocycles as potential therapeutic agents . A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Molecular Structure Analysis

The molecular structure of these compounds was characterized by suitable spectroscopic techniques . The structure of newly synthesized compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include substitution reactions followed by subsequent hydrolysis . These reactions were carried out in the presence of triethylamine .

Scientific Research Applications

Synthesis and Characterization

The chemical compound has been involved in research studies that focus on the synthesis and characterization of novel compounds with potential pharmacological applications. For instance, studies have described the synthesis of libraries of compounds related to Benzo[c][1,2,5]thiadiazol and their characterization using spectroscopic methods such as NMR, mass spectroscopy, and elemental analysis. These efforts are aimed at exploring the structural and electronic properties of these compounds, which are crucial for their biological activity and drug-likeness properties (Pandya et al., 2019).

Biological Activities

The biological activities of compounds containing Benzo[c][1,2,5]thiadiazol structures have been a subject of interest due to their wide spectrum of pharmacological properties. Research has demonstrated that these compounds exhibit good to moderate activity against bacterial strains, antifungal activity, and antimycobacterial activity, highlighting their potential as antimicrobial agents. Specifically, certain derivatives have shown better activity compared to standard drugs in antimycobacterial, antifungal, and antibacterial assays (Pandya et al., 2019).

Drug-likeness Properties

The drug-likeness properties of these compounds have been evaluated through in-silico analysis, indicating excellent potential for further development into therapeutic agents. The in-silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions play a crucial role in the early stages of drug development, providing insights into the pharmacokinetic behavior of the compounds without the need for extensive experimental work (Pandya et al., 2019).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available literature, benzo[c][1,2,5]thiadiazoles are known to have anticancer properties and are being researched as potential therapeutic agents targeting tumor hypoxia .

Future Directions

The future directions for research on this compound could include further exploration of its anticancer potential and its use in the development of boron-based heterocycles as potential therapeutic agents . Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy.

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-19(13-6-7-15-16(10-13)23-27-22-15)24-9-8-14(11-24)17-20-18(26-21-17)12-4-2-1-3-5-12/h1-7,10,14H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRHBOOONVAMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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